6-tert-Butyl-3'-trifluoromethylbiphenyl-3-ylamine
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Overview
Description
6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the biphenyl core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as increased thermal stability and rigidity
Mechanism of Action
The mechanism of action of 6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
6-tert-Butyl-3’-trifluoromethylbiphenyl-3-ylamine can be compared with other similar compounds, such as:
6-tert-Butyl-3-ethyl-2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: This compound also contains a tert-butyl group and is used in similar applications.
Properties
Molecular Formula |
C17H18F3N |
---|---|
Molecular Weight |
293.33 g/mol |
IUPAC Name |
4-tert-butyl-3-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C17H18F3N/c1-16(2,3)15-8-7-13(21)10-14(15)11-5-4-6-12(9-11)17(18,19)20/h4-10H,21H2,1-3H3 |
InChI Key |
FAYDNNZSOVQXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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